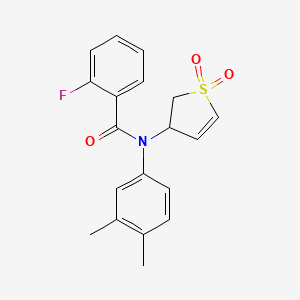

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-fluorobenzamide

描述

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-fluorobenzamide is a benzamide derivative featuring a 3,4-dimethylphenyl group, a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety, and a 2-fluorobenzamide backbone. The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methyl) substituents, which may influence its physicochemical properties and biological activity. The sulfone group in the dihydrothiophen ring enhances polarity, while the dimethylphenyl group contributes to lipophilicity.

属性

IUPAC Name |

N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO3S/c1-13-7-8-15(11-14(13)2)21(16-9-10-25(23,24)12-16)19(22)17-5-3-4-6-18(17)20/h3-11,16H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPWJDICEYKSEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-fluorobenzamide is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 291.36 g/mol. The structure features a dimethylphenyl group and a dioxido-thiophene moiety, which are crucial for its biological interactions.

Research indicates that this compound acts primarily as an agonist of the thrombopoietin (TPO) receptor , enhancing platelet production. This mechanism is particularly relevant in treating thrombocytopenia, a condition characterized by abnormally low levels of platelets in the blood. The TPO receptor plays a critical role in hematopoiesis, influencing the proliferation and differentiation of megakaryocytes into platelets .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

- IC50 Values : The compound showed an IC50 of 0.3 µM against ALL (acute lymphoblastic leukemia) cell lines and 0.5–1.2 µM against neuroblastoma cell lines. These values indicate potent antiproliferative effects compared to other tested compounds .

In Vivo Studies

In vivo studies utilizing murine models have illustrated the compound's ability to enhance platelet counts without adversely affecting normal hematopoiesis. Clonogenic assays indicated no significant reduction in colony-forming units (CFU-GM and BFU-E) when treated with the compound compared to controls, suggesting a selective action on pathological conditions rather than normal blood cell production .

Data Summary Table

| Study Type | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| In Vitro | ALL (EU-3) | 0.3 | High sensitivity |

| In Vitro | Neuroblastoma (NB-1643) | 0.5–1.2 | Moderate sensitivity |

| In Vivo | Murine Model (Normal Bone Marrow) | N/A | No significant toxicity |

Case Studies

- Thrombocytopenia Treatment : A study highlighted the efficacy of this compound in enhancing platelet production in patients with thrombocytopenia, showcasing its potential as a therapeutic agent for managing blood disorders .

- Cancer Cell Line Efficacy : Another investigation focused on its antiproliferative properties against various cancer types, revealing that it not only inhibits tumor growth but also induces apoptosis through mechanisms independent of p53 status .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

a. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-methylphenyl)benzamide (RN: 852438-33-6) This analog differs in the substitution pattern of the phenyl ring (4-methylphenyl vs. 3,4-dimethylphenyl) and the fluorine position (3- vs. 2-fluorobenzamide). The 3-fluoro configuration may alter electronic interactions with target sites compared to the 2-fluoro isomer .

b. N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide

A positional isomer of the target compound, this analog features a 3-fluorobenzamide moiety. The fluorine’s position influences electron distribution, which could affect binding affinity in biological systems. For example, in PET-inhibiting carboxamides, substituent position correlates with activity; 3,5-difluoro or dimethyl groups on the phenyl ring enhance inhibitory effects .

c. N-(3,4-Dimethylphenyl)benzamide (N34DMPBA)

N34DMPBA lacks the dihydrothiophen-sulfone and fluorine substituents but shares the 3,4-dimethylphenyl group. Crystallographic studies show that the dimethyl groups stabilize a trans conformation in the amide bond, facilitating N–H⋯O hydrogen bonding and columnar crystal packing. This suggests that bulky substituents like 3,4-dimethylphenyl may enhance structural rigidity and intermolecular interactions .

d. 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide

This compound replaces the sulfone group with a thienylidene ring and introduces a 2-fluorophenyl substituent. The absence of sulfone reduces polarity, while the fluorophenyl group may modulate electronic properties. Such structural variations highlight the importance of the sulfone moiety in solubility and target engagement .

Physicochemical and Electronic Properties

| Compound | Substituent Positions | Key Functional Groups | LogP* (Predicted) | Hydrogen Bonding Capacity |

|---|---|---|---|---|

| Target compound | 3,4-dimethylphenyl, 2-fluoro | Sulfone, benzamide | ~3.5 | High (N–H, sulfone O) |

| RN: 852438-33-6 | 4-methylphenyl, 3-fluoro | Sulfone, benzamide | ~3.2 | High |

| N34DMPBA | 3,4-dimethylphenyl | Benzamide | ~2.8 | Moderate (N–H) |

| N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-dimethylphenyl | Hydroxynaphthalene, carboxamide | ~3.0 | High (O–H, carbonyl O) |

*LogP values are estimated based on substituent contributions.

- In contrast, 3-fluoro substitution (as in RN: 852438-33-6) places the fluorine ortho to the carbonyl, which may sterically hinder interactions .

- Lipophilicity : The 3,4-dimethylphenyl group increases logP compared to analogs with single methyl or halogen substituents, suggesting improved membrane permeability but reduced aqueous solubility .

常见问题

Basic: What synthetic methodologies are recommended to optimize yield and purity of the compound?

The synthesis involves multi-step reactions requiring precise control of temperature (typically 0–60°C), pH (neutral to slightly basic conditions), and solvent selection (e.g., dichloromethane or DMF for amidation). Key steps include:

- Reductive amination : Sodium borohydride or NaBH(OAc)₃ for selective reduction .

- Coupling agents : Use of HATU or EDCI for amide bond formation to minimize side products .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: Which analytical techniques are critical for structural validation and purity assessment?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent integration and stereochemistry, with emphasis on distinguishing diastereotopic protons in the dihydrothiophene ring .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity and detect trace by-products .

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation) refined via SHELXL-2018 for absolute configuration determination .

Advanced: How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved during structure refinement?

- Multi-software validation : Cross-validate refinement results using SHELXL (for small-molecule precision) and Olex2 for graphical representation .

- Disorder modeling : Apply PART commands in SHELXL to address disordered sulfone or fluorophenyl groups, followed by ADDSYM checks in PLATON .

- Thermal ellipsoid analysis : Use ORTEP-3 to visualize anisotropic displacement parameters and adjust weighting schemes .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

- Analog synthesis : Introduce substituents at the 3,4-dimethylphenyl group (e.g., Cl, OMe) or modify the dihydrothiophene sulfone moiety, as seen in related compounds .

- Computational docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like kinase enzymes or GPCRs, prioritizing residues with hydrogen-bonding potential (e.g., sulfone oxygen interactions) .

- In vitro assays : Competitive binding assays (SPR or fluorescence polarization) to quantify affinity shifts caused by structural modifications .

Basic: What solvent systems and catalysts enhance efficiency in the final amidation step?

- Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura couplings (if aryl halides are present) or DMAP for acyl transfer .

- Solvents : Anhydrous THF or DCM for moisture-sensitive steps; DMF for high-temperature reactions (>80°C) .

- Workup : Aqueous extraction (brine/NaHCO₃) to remove unreacted reagents, followed by MgSO₄ drying .

Advanced: How can intermolecular interactions in the crystal lattice inform solid-state stability?

- Hirshfeld surface analysis : CrystalExplorer to map close contacts (e.g., C–H···O interactions between sulfone and fluorophenyl groups) .

- Thermogravimetric analysis (TGA) : Correlate melting points (DSC data) with hydrogen-bonding networks observed in X-ray structures .

- Polymorph screening : Use solvent-drop grinding with 6–8 solvents to assess packing variations .

Advanced: How should researchers address low binding affinity in preliminary biological screens?

- Metabolic stability assays : LC-MS/MS to identify rapid degradation (e.g., sulfone reduction or amide hydrolysis) .

- Bioisosteric replacement : Substitute the 2-fluorobenzamide group with 2-chloro or 2-CF₃ analogs to enhance lipophilicity and target engagement .

- Cryo-EM studies : Resolve target-ligand complexes at near-atomic resolution to identify steric clashes or suboptimal binding poses .

Basic: What protocols mitigate oxidation of the dihydrothiophene sulfone moiety during synthesis?

- Inert atmosphere : Conduct reactions under N₂/Ar to prevent sulfone over-oxidation to sulfonic acids .

- Low-temperature oxidation : Use mCPBA at –20°C for controlled sulfonation .

- Stabilizers : Add EDTA to chelate metal impurities that catalyze degradation .

Advanced: How can computational methods predict metabolic pathways for this compound?

- In silico tools : SwissADME or ADMET Predictor to identify vulnerable sites (e.g., benzylic C–H bonds) .

- CYP450 docking : Glide or GOLD to model interactions with CYP3A4/2D6 isoforms and predict hydroxylation sites .

- Mass fragmentation libraries : Compare in silico MS/MS spectra (MassFrontier) with experimental data to confirm metabolites .

Advanced: What crystallographic software suites are optimal for resolving twinning or pseudo-symmetry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。